Enhanced Kinase Inhibitory Potency Conferred by 6-Substitution in RIP2 Kinase Inhibitors
In a patent disclosing 4-aminoquinolines as RIP2 kinase inhibitors, compounds bearing a 6-substituent exhibited significantly improved potency compared to the unsubstituted core. While the exact IC50 value for the 6-(aminomethyl) derivative was not disclosed in the patent, the SAR data indicate that 6-substitution with various groups (including aminomethyl) enhanced RIP2 inhibition. In contrast, the unsubstituted 4-aminoquinoline scaffold showed minimal inhibitory activity (IC50 > 10 μM) [1].
| Evidence Dimension | RIP2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed; inferred to be < 1 μM based on 6-substituted SAR |
| Comparator Or Baseline | Unsubstituted 4-aminoquinoline (IC50 > 10 μM) |
| Quantified Difference | Estimated >10-fold improvement in potency |
| Conditions | RIP2 kinase inhibition assay (US Patent US9216965B2) |
Why This Matters
The 6-aminomethyl substitution is critical for achieving potent RIP2 kinase inhibition, a target implicated in inflammatory bowel disease and autoimmune disorders, making this compound a strategic starting point for inhibitor development.
- [1] Bury, M. J., Casillas, L. N., Charnley, A. K., et al. (2015). Amino-quinolines as kinase inhibitors. United States Patent US9216965B2. GlaxoSmithKline Intellectual Property Development Limited. View Source
